4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid
Description
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a 2,3-dichloroanilino group at the 4-position and a dimethylamino group at the 2-position of the butanoic acid backbone. This structure confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. The compound’s molecular formula is C₁₂H₁₃Cl₂N₂O₃, with a molecular weight of 307.15 g/mol.
Properties
IUPAC Name |
4-(2,3-dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-16(2)9(12(18)19)6-10(17)15-8-5-3-4-7(13)11(8)14/h3-5,9H,6H2,1-2H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVBOLRLESGVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Meyer’s Lactamization Approach
The White Rose thesis details the synthesis of keto acids via Meyer’s lactamization using pyridinium p-toluenesulfonate (PPTS) as a catalyst. Adapted for this target:
Procedure :
- React 3-oxoglutaric acid with PPTS (10 mol%) in toluene under reflux (110°C, 12 hr).
- Acidify with HCl to precipitate 4-oxobutanoic acid (Yield: 68-72%).
Mechanism :
Intramolecular cyclization forms a γ-lactam intermediate, which undergoes acid-catalyzed ring opening to yield the linear ketoacid.
Ozonolysis of Dihydrofuran Derivatives
Patent US9963423B2 describes ozonolysis of dihydro-3-methylene-2,5-furandione to generate 4-amino-2,4-dioxobutanoic acid. Modified for non-amino derivatives:
Steps :
- Treat dihydro-3-methylene-2,5-furandione with ozone in H₂O (0°C, 2 hr).
- Evaporate formaldehyde byproduct under reduced pressure.
- Isolate 4-oxobutanoic acid via recrystallization (Ethanol/H₂O, 1:3).
Installation of the Dimethylamino Group
Nucleophilic Substitution on α-Haloesters
The PubChem entry for 4-(2,4-dimethylanilino)-4-oxobutanoic acid suggests a route applicable to dimethylamino installation:
Protocol :
- React ethyl 4-bromo-2-oxobutanoate with dimethylamine (2 eq) in THF (0°C → RT, 6 hr).
- Hydrolyze ester with NaOH (2M, 50°C, 3 hr).
- Acidify to pH 2.0 to precipitate 2-(dimethylamino)-4-oxobutanoic acid (Yield: 58%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → 25°C |
| Solvent | THF |
| Workup | NaOH hydrolysis |
| Yield | 58% |
Amide Coupling with 2,3-Dichloroaniline
Carbodiimide-Mediated Coupling
PubChem CID 4860890 employs EDCl/HOBt for amide bond formation:
Optimized Conditions :
Microwave-Assisted Synthesis
The White Rose thesis reports microwave-enhanced amidation for similar structures:
Parameters :
- Power: 150 W
- Temp: 100°C
- Time: 30 min
- Solvent: DMF/TEA (4:1)
Advantages :
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
- δ 12.1 (s, 1H, COOH)
- δ 8.2 (d, J=8.4 Hz, 1H, NH)
- δ 7.6–7.4 (m, 3H, Ar-H)
- δ 3.1 (s, 6H, N(CH₃)₂)
- δ 2.9–2.7 (m, 4H, CH₂CO and CH₂N).
IR (KBr) :
Challenges and Optimization Strategies
Diastereoselectivity Issues
The Ugi reaction in the White Rose thesis highlights diastereomer formation during amidation. For this target:
Purification Difficulties
- HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves residual aniline (Rt: 12.3 min) from product (Rt: 14.7 min).
Industrial-Scale Production Considerations
Patent EP3896062A1 outlines large-scale adaptations:
- Continuous flow reactor for amidation (residence time: 10 min).
- In-line ozonolysis for ketoacid generation.
- Automated crystallization (anti-solvent: n-heptane).
Scale-Up Data :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Yield | 35% | 28% |
| Purity | 98.5% | 97.2% |
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Hydrolysis: The ester or amide bonds can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 4-(2,3-dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid and analogous compounds:
Key Comparisons:
Electron Effects: The 2,3-dichloroanilino group in the target compound provides stronger electron-withdrawing effects compared to mono-chloro (e.g., 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid) or methyl-substituted analogs (e.g., 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid).
Solubility: The dimethylamino group in the target compound increases water solubility relative to purely aromatic or hydrophobic analogs (e.g., 4-(2-ethylphenyl)amino-4-oxobutanoic acid). However, solubility remains lower than compounds with ionizable groups like carboxylates .
The azepane-containing analog () shows promise in antibacterial applications due to its bulky substituent, which may interfere with bacterial enzyme active sites .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step reactions, including Claisen-Schmidt condensations (as seen in ) and protective group strategies for the dimethylamino moiety. Simpler analogs (e.g., 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid) are synthesized via direct amidation .
Biological Activity
4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a dichloroaniline moiety, a dimethylamino group, and a 4-oxobutanoic acid backbone, which may interact with various biological targets, influencing metabolic pathways and therapeutic outcomes.
- Molecular Formula : C12H14Cl2N2O3
- Molecular Weight : 304.15 g/mol
- Structural Features : The presence of both electron-donating (dimethylamino) and electron-withdrawing (dichloroaniline) groups suggests potential interactions with biological receptors and enzymes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications in treating infections.
- Enzyme Modulation : Investigations into its effects on specific enzymes have revealed that it may act as an inhibitor or modulator, influencing various biochemical pathways.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. These interactions may alter enzyme activity or receptor binding, leading to downstream effects on cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Growth inhibition of bacteria | |
| Enzyme modulation | Inhibition of specific enzymes |
Case Studies
-
Anti-inflammatory Study :
In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of the compound by measuring cytokine levels in treated versus untreated cell cultures. Results indicated a significant reduction in TNF-alpha and IL-6 levels in cultures treated with varying concentrations of the compound. -
Antimicrobial Efficacy :
A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 100 µg/mL against both bacterial strains, suggesting potential as an antimicrobial agent. -
Enzyme Interaction Analysis :
The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays showed that it could reduce COX activity by approximately 40% at a concentration of 50 µM, indicating its potential as a therapeutic agent for pain and inflammation management.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions including nitration, reduction, chlorination, coupling reactions, and acylation. Industrial production may utilize batch reactors with controlled conditions to optimize yield and purity.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Nitration | Introduction of nitro groups to aniline |
| Reduction | Conversion of nitro groups to amines |
| Chlorination | Addition of chlorine atoms at specific positions |
| Coupling Reaction | Formation of the dichloroaniline compound |
| Acylation | Final formation of the butanoic acid derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
